
Isihippurol A
Beschreibung
Isihippurol A is a bioactive polyhydroxysteroid isolated from the gorgonian Isis hippuris, a marine organism renowned for producing structurally unique secondary metabolites. These compounds are of significant interest due to their cytotoxic and antiproliferative activities, which are attributed to their complex stereochemistry and functional group arrangements. Marine-derived steroids like this compound often exhibit enhanced bioavailability and target specificity compared to terrestrial analogs, making them promising candidates for drug discovery .
Eigenschaften
Molekularformel |
C32H54O6 |
---|---|
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
[(3S,5R,6R,8S,9S,10R,11S,12S,13R,14S,17R)-3,5,6,11-tetrahydroxy-10,13-dimethyl-17-[(1R)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C32H54O6/c1-16(2)18(4)29(6)15-24(29)17(3)22-9-10-23-21-13-25(35)32(37)14-20(34)11-12-30(32,7)26(21)27(36)28(31(22,23)8)38-19(5)33/h16-18,20-28,34-37H,9-15H2,1-8H3/t17-,18+,20-,21-,22+,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
FGPCLLDBPOWQHC-ZHQAUILWSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@@H]([C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)OC(=O)C)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C |
Kanonische SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(C(C(C4C3CC(C5(C4(CCC(C5)O)C)O)O)O)OC(=O)C)C)C |
Synonyme |
isihippurol A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Isihippurol A shares structural similarities with other polyhydroxysteroids and epoxy steroids isolated from marine sponges and gorgonians. Key compounds for comparison include:
Isihippurol B (Compound 10) :
- Source : Isis hippuris (gorgonian).
- Structure : A polyhydroxysteroid with hydroxyl groups at positions 1α, 3β, 5β, 6β, 11α, and 15α, but lacks an epoxy group.
- Bioactivity : Demonstrates moderate cytotoxicity against human cancer cell lines, as detailed in Table 2 of the cited study .
(1α,3β,5β,6β,11α,15α)-5,6-Epoxy-gorgostane-1,3,11,15-tetrol (Compound 11): Source: Isis hippuris (gorgonian). Structure: Features a rare 5,6-epoxy group in addition to hydroxyl groups at positions 1α, 3β, 11α, and 15α. Bioactivity: Exhibits enhanced cytotoxicity compared to non-epoxy analogs, suggesting the epoxy group potentiates activity .
5α,6α-Epoxystigmasta-7-en-3β-ol (Compound 6) :
- Source : Ircinia aruensis (marine sponge).
- Structure : A 5α,6α-epoxysteroid with a stigmastane skeleton.
- Bioactivity : Shows significant cytotoxicity, particularly against breast cancer cells (MCF-7), with IC₅₀ values <10 μM .
Key Findings :
- The presence of epoxy groups (e.g., 5,6-epoxy in Compound 11 or 5α,6α-epoxy in Compound 6) correlates with heightened cytotoxicity, likely due to increased electrophilicity and interaction with cellular targets .
- Hydroxylation patterns influence solubility and membrane permeability: Isihippurol B’s multiple hydroxyl groups may reduce bioavailability compared to epoxy-containing analogs .
Q & A
Basic Research Questions
Q. What are the primary methodological challenges in isolating and characterizing Isihippurol A from natural sources?
- Answer : Isolation requires advanced techniques such as preparative HPLC or column chromatography to separate this compound from complex matrices. Key challenges include ensuring purity (>95%) and distinguishing structural analogs. Validation via NMR (e.g., ¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) is critical to confirm molecular identity . Contamination by co-eluting compounds or degradation during extraction may require iterative purification and stability testing under varying pH/temperature conditions .
Q. Which spectroscopic and computational methods are most reliable for structural elucidation of this compound?
- Answer : A combination of NMR (including DEPT, HSQC, and HMBC for stereochemical resolution), X-ray crystallography (for absolute configuration), and density functional theory (DFT) calculations is recommended. For example, coupling constants (J values) from NMR can resolve chiral centers, while computational tools like Gaussian09 validate electronic circular dichroism (ECD) data . Cross-referencing with databases like SciFinder or PubChem ensures alignment with known spectral libraries .
Q. How can researchers design in vitro assays to evaluate the mechanistic basis of this compound’s bioactivity?
- Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀) and controls for false positives (e.g., detergent interference). For cytotoxicity, use MTT or Annexin V assays with multiple cell lines to assess selectivity. Include positive controls (e.g., known inhibitors) and validate results via orthogonal methods like Western blotting or CRISPR-based gene silencing .
Advanced Research Questions
Q. What experimental strategies address contradictory data in this compound’s reported bioactivity across studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Conduct a meta-analysis to identify confounding variables and replicate experiments under standardized protocols (e.g., CLIA guidelines). Use isogenic cell lines or animal models to minimize genetic variability. For example, conflicting cytotoxicity results might be resolved by testing in 3D spheroid models versus monolayer cultures .
Q. How can researchers optimize pharmacokinetic profiling of this compound in preclinical models?
- Answer : Employ LC-MS/MS for plasma/tissue quantification with a lower limit of detection (LLOD) <1 ng/mL. Assess absorption (Cₘₐₓ, Tₘₐₓ), distribution (volume of distribution, Vd), and elimination (half-life, t½) in rodent models. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Challenges include addressing low bioavailability via formulation strategies (e.g., liposomal encapsulation) .
Q. What methodologies are effective for studying this compound’s synergistic effects with other phytochemicals?
- Answer : Use combination index (CI) analysis via the Chou-Talalay method, where CI <1 indicates synergy. Test fixed-ratio mixtures in vitro and validate in xenograft models. For example, this compound combined with paclitaxel may enhance apoptosis via Bax/Bcl-2 modulation. Isobologram analysis and transcriptomic profiling (RNA-seq) can identify synergistic pathways .
Q. How can structural-activity relationship (SAR) studies guide the design of this compound analogs?
- Answer : Synthesize analogs with modifications to key functional groups (e.g., hydroxyl, methyl). Test bioactivity in parallel with computational docking (e.g., AutoDock Vina) to map binding affinities to targets like kinases or GPCRs. Prioritize derivatives with improved logP (lipophilicity) and ADMET properties predicted via SwissADME or ProTox-II .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.